

Comparative Analysis of CRS400393 Analogs: A Guide to Structure-Activity Relationships

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Compound of Interest

Compound Name: CRS400393

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This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of **CRS400393** and its analogs. **CRS400393** is a potent, mycobacteria-specific antimycobacterial agent that targets the mycobacterial mycolic acid transporter, MmpL3.^[1] The development of **CRS400393** arose from a high-throughput screening effort and subsequent extensive medicinal chemistry optimization, which led to a series of potent benzothiazole amide antimycobacterial agents.^{[1][2]} This analysis focuses on the key structural modifications that influence the biological activity of these compounds, supported by experimental data from peer-reviewed literature.

Data Presentation: Structure-Activity Relationship of Benzothiazole Amides

The core of the SAR studies on this series involved the modification of a central adamantyl group, replacing it with various substituted cyclohexyl derivatives.^{[1][2]} This led to the discovery of **CRS400393**, which demonstrated excellent potency and a mycobacteria-specific spectrum of activity.^{[1][2]} The following table summarizes the minimum inhibitory concentration (MIC) values of key analogs against various mycobacterial strains, illustrating the impact of these structural changes.

Compound	R Group	M. abscessus (Mabs) MIC (μ g/mL)	M. avium complex (MAC) MIC (μ g/mL)	M. tuberculosis (Mtb) MIC (μ g/mL)
1	Adamantyl	>32	>32	16
CRS400359	5-methylbicyclo[3.3.1]nonane-1-yl	0.06	2	1
CRS400393	trans-4-(trifluoromethyl)cyclohexyl	0.03	2	≤ 0.12
12	4-methylcyclohexyl	0.25	8	1
14	3-methylcyclohexyl	1	16	4
5	4,4-dimethylcyclohexyl	0.125	4	0.5
6	3,3-dimethylcyclohexyl	2	>32	4

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development and characterization of **CRS400393** and its analogs.

General Synthesis of Benzothiazole Amide Analogs

The general synthetic route for the novel mycobacterial inhibitors is outlined below. The synthesis commences from substituted 2-amino-benzothiazole intermediates and variably substituted cycloalkyl carboxylic acids. These are coupled under standard amide coupling conditions using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide

hexafluorophosphate (HATU) as a coupling agent in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE). The final products are purified by column chromatography using ethyl acetate and hexanes as eluents and are fully characterized by NMR and LC-MS.[2]

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the synthesized compounds was determined using a broth microdilution method. The compounds were serially diluted in a 96-well microtiter plate. Mycobacterial strains, including *M. abscessus*, *M. avium* complex, and *M. tuberculosis*, were added to each well at a specified inoculum concentration. The plates were incubated at the appropriate temperature and for the required duration for each species. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the mycobacteria.[1][2]

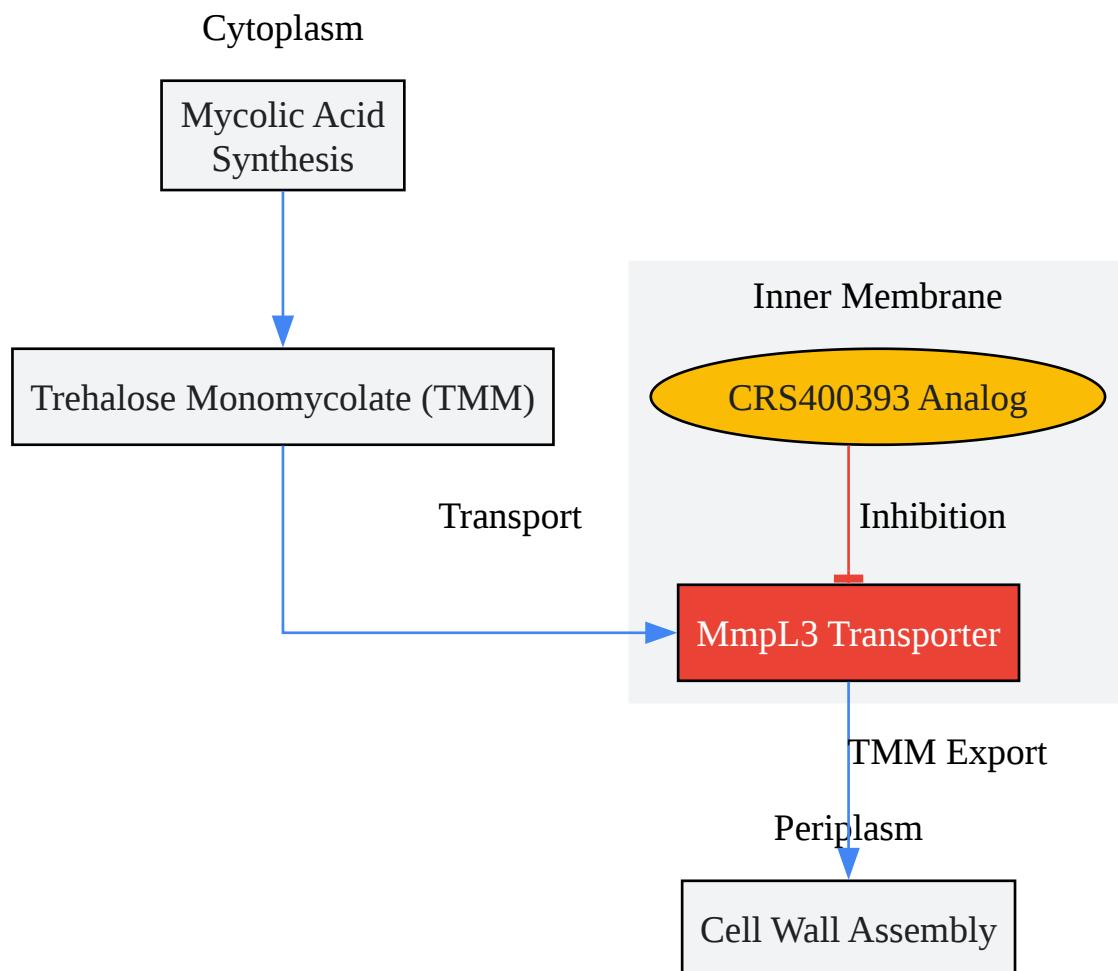
MmpL3 Target Engagement Assay

To confirm that the benzothiazole amides target MmpL3, metabolic labeling experiments were conducted. These assays measure the effect of the compounds on the transport of mycolic acids. The data from these studies indicated that the compounds affect the transfer of mycolic acids to their cell envelope acceptors in both *M. abscessus* and *M. tuberculosis*, which is consistent with the inhibition of MmpL3.[2]

Visualizations

Proposed Mechanism of Action: MmpL3 Inhibition

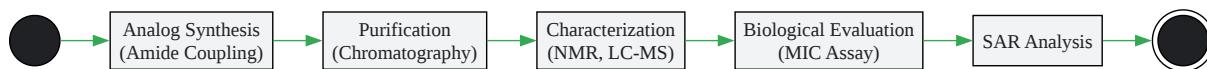
The following diagram illustrates the proposed mechanism of action for **CRS400393** and its analogs. These compounds are believed to inhibit the MmpL3 transporter, which is essential for the transport of trehalose monomycolate (TMM), a key component of the mycobacterial cell wall, from the cytoplasm to the periplasm.

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Caption: Inhibition of the MmpL3 transporter by **CRS400393** analogs.

Experimental Workflow: From Synthesis to Activity Testing

The diagram below outlines the general workflow for the synthesis and evaluation of the benzothiazole amide analogs.



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Caption: Workflow for synthesis and evaluation of **CRS400393** analogs.

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References

- 1. Discovery of benzothiazole amides as potent antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Benzothiazole Amides as Potent Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
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